molecular formula C12H26 B14538216 2,2,3,3,4,5-Hexamethylhexane CAS No. 62185-12-0

2,2,3,3,4,5-Hexamethylhexane

Cat. No.: B14538216
CAS No.: 62185-12-0
M. Wt: 170.33 g/mol
InChI Key: IFHVEHXJQMYGHH-UHFFFAOYSA-N
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Description

2,2,3,3,4,5-Hexamethylhexane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by its six methyl groups attached to a hexane backbone, making it a highly branched structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the hydrogenation of a precursor compound, such as 2,2,3,3,4,5-Hexamethylhexene, using hydrogen gas (H₂) in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,5-Hexamethylhexane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Substitution: Halogenation reactions typically use halogens (Cl₂, Br₂) in the presence of light or a catalyst to initiate the reaction.

Major Products Formed

Scientific Research Applications

2,2,3,3,4,5-Hexamethylhexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,5-Hexamethylhexane in chemical reactions involves the interaction of its branched alkane structure with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be selectively oxidized to form alcohols or acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,5-Hexamethylhexane is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of branching on alkane behavior .

Properties

CAS No.

62185-12-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,3,4,5-hexamethylhexane

InChI

InChI=1S/C12H26/c1-9(2)10(3)12(7,8)11(4,5)6/h9-10H,1-8H3

InChI Key

IFHVEHXJQMYGHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)C(C)(C)C

Origin of Product

United States

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